REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[C:8]([F:10])[C:7]([N+:11]([O-])=O)=[CH:6][C:3]=1[CH2:4][OH:5]>[Pt]=O.C(O)(=O)C>[Cl:1][C:2]1[CH:9]=[C:8]([F:10])[C:7]([NH2:11])=[CH:6][C:3]=1[CH2:4][OH:5]
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Name
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|
Quantity
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6.5 g
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Type
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reactant
|
Smiles
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ClC1=C(CO)C=C(C(=C1)F)[N+](=O)[O-]
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Name
|
|
Quantity
|
0.3 g
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Type
|
catalyst
|
Smiles
|
[Pt]=O
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Name
|
|
Quantity
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100 mL
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Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
Hydrogenation required 1.5 hours after which the catalyst was removed by filtration
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Duration
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1.5 h
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Type
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CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(CO)C=C(C(=C1)F)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.42 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |